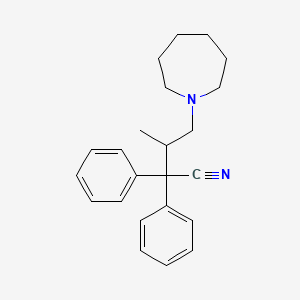![molecular formula C20H29NO3 B14005793 D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester](/img/structure/B14005793.png)
D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is a compound known for its applications in the medical field, particularly in the treatment of type 2 diabetes. It is commonly referred to as Nateglinide . This compound is a derivative of the unnatural amino acid D-phenylalanine and is known for its hypoglycemic properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves several steps. One of the methods includes the reaction of 4-isopropylbenzoic acid with platinum oxide in acetic acid, which undergoes hydrogenation to give a mixture of cis and trans isomers . This mixture is then converted to the methyl ester form. The trans isomer is further reacted with sodium hydride to give a predominantly trans product . This product is then coupled with D-phenylalanine methyl ester in the presence of hydrochloric acid to yield the final compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective and to produce the compound in high purity .
化学反应分析
Types of Reactions
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester has several scientific research applications:
Chemistry: It is used as a model compound in studies of amino acid derivatives.
Biology: It is used to study the effects of amino acid derivatives on biological systems.
Medicine: It is used as a hypoglycemic agent in the treatment of type 2 diabetes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves the stimulation of insulin secretion from the pancreas . This is achieved by closing ATP-dependent potassium channels in the membrane of β cells, leading to depolarization and the opening of voltage-gated calcium channels . The influx of calcium ions triggers the release of insulin .
相似化合物的比较
Similar Compounds
Repaglinide: Another hypoglycemic agent that stimulates insulin secretion.
Mitiglinide: Similar to Nateglinide, it is used to control blood glucose levels.
Uniqueness
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is unique in its rapid onset and short duration of action, making it particularly effective for controlling postprandial blood glucose levels .
属性
IUPAC Name |
methyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNEIVFFXOKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)
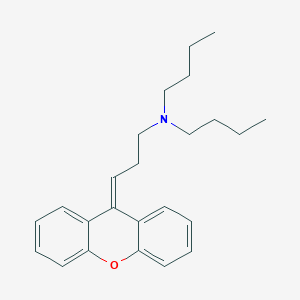
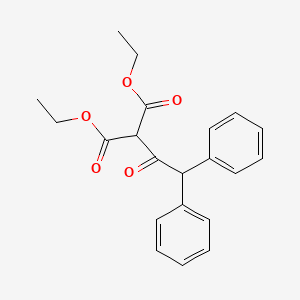
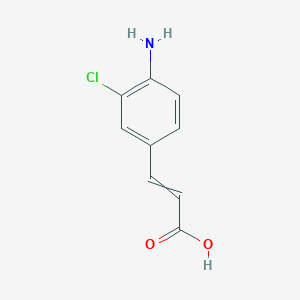
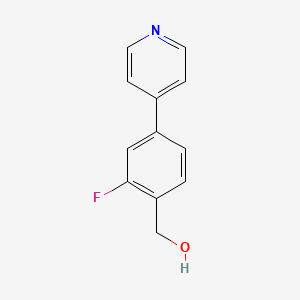
![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
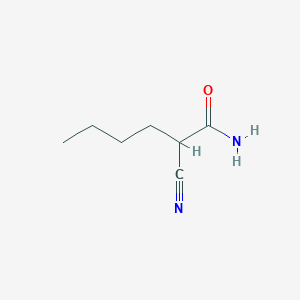
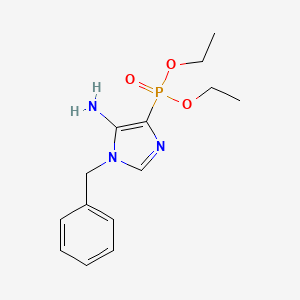
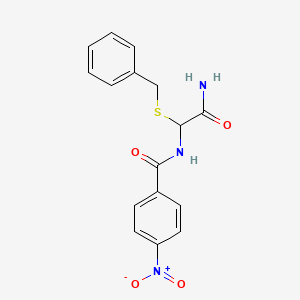
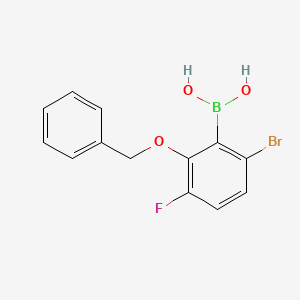
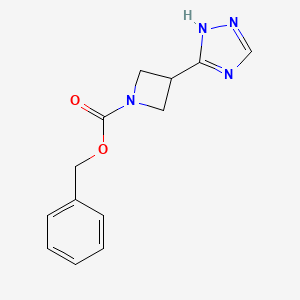
![Benz[a]anthracen-12-ol, 7-methyl-, acetate](/img/structure/B14005787.png)
